9b-Chlorododecahydro-1h-phenalene
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Overview
Description
9b-Chlorododecahydro-1h-phenalene is a chemical compound with the molecular formula C13H21Cl It is a chlorinated derivative of dodecahydro-1h-phenalene, which is a saturated polycyclic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9b-Chlorododecahydro-1h-phenalene typically involves the chlorination of dodecahydro-1h-phenalene. This can be achieved through the reaction of dodecahydro-1h-phenalene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 9b position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
9b-Chlorododecahydro-1h-phenalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of dodecahydro-1h-phenalene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Major Products Formed
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Formation of alcohols, ketones, or carboxylic acids.
Reduction Reactions: Formation of dodecahydro-1h-phenalene.
Scientific Research Applications
9b-Chlorododecahydro-1h-phenalene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9b-Chlorododecahydro-1h-phenalene involves its interaction with molecular targets through various pathways. The chlorine atom can participate in electrophilic interactions, while the hydrocarbon framework can engage in hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dodecahydro-1h-phenalene: The parent compound without the chlorine atom.
9b-Bromododecahydro-1h-phenalene: A brominated derivative with similar properties.
9b-Iodododecahydro-1h-phenalene: An iodinated derivative with distinct reactivity.
Uniqueness
9b-Chlorododecahydro-1h-phenalene is unique due to the presence of the chlorine atom at the 9b position, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
33343-40-7 |
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Molecular Formula |
C13H21Cl |
Molecular Weight |
212.76 g/mol |
IUPAC Name |
9b-chloro-1,2,3,3a,4,5,6,6a,7,8,9,9a-dodecahydrophenalene |
InChI |
InChI=1S/C13H21Cl/c14-13-10-4-1-5-11(13)7-3-9-12(13)8-2-6-10/h10-12H,1-9H2 |
InChI Key |
UIGRSQJTEJQBQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC3C2(C(C1)CCC3)Cl |
Origin of Product |
United States |
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